![molecular formula C7H15ClF3N3O2S B1449099 4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride CAS No. 1797180-12-1](/img/structure/B1449099.png)
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride
Overview
Description
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride (4-APES HCl) is a synthetic compound belonging to the class of sulfonamides. It has been studied extensively due to its potential applications in various fields such as medicine, chemistry, and biochemistry. 4-APES HCl is a powerful inhibitor of the enzyme cyclooxygenase (COX), which plays an important role in the synthesis of prostaglandins. This compound has been used in the laboratory to study the effects of COX inhibition on various biochemical and physiological processes.
Mechanism of Action
4-APES HCl is a potent inhibitor of cyclooxygenase (4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride) enzymes. It binds to the active site of the enzyme, blocking the catalytic activity. This inhibition leads to the inhibition of the synthesis of prostaglandins, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects
4-APES HCl has been extensively studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the synthesis of prostaglandins, which are important mediators of inflammation and pain. Additionally, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to an increased bioavailability of certain drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-APES HCl in laboratory experiments is its high potency and specificity. It is a powerful inhibitor of cyclooxygenase enzymes, and its effects on biochemical and physiological processes can be easily observed. However, 4-APES HCl can be toxic at high concentrations, and it is important to use caution when working with this compound.
Future Directions
Given its potential applications in various fields, there are many potential future directions for the study of 4-APES HCl. These include further study of its effects on biochemical and physiological processes, as well as its potential use as a drug metabolite inhibitor. Additionally, further research could be done on its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent. Finally, further research could be done on its potential use as a drug delivery system, as well as its potential use in other fields such as biotechnology and nanotechnology.
Scientific Research Applications
4-APES HCl has been extensively studied in the laboratory due to its potential applications in various fields. It has been used in the study of enzyme inhibition, particularly the inhibition of cyclooxygenase (4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride) enzymes. It has also been used in the study of the effects of 4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride inhibition on various biochemical and physiological processes. Additionally, 4-APES HCl has been used in the study of drug metabolism and pharmacokinetics.
properties
IUPAC Name |
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)5-12-16(14,15)13-3-1-6(11)2-4-13;/h6,12H,1-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFFJISYSAGUNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.